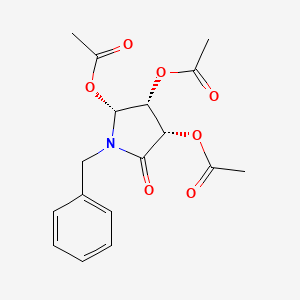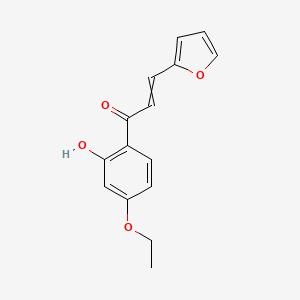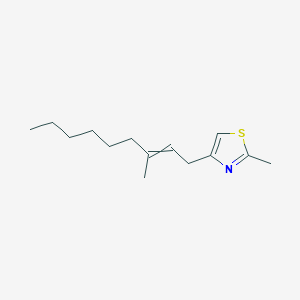
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is a chiral compound with the molecular formula C10H18O2. This compound is a derivative of cyclohexanone, featuring a hydroxy group and a methyl group attached to the cyclohexane ring. The (5R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 5-(1-hydroxy-1-methylethyl)-2-methylcyclohexene, using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to ensure precise reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 4-(1-hydroxy-1-methylethyl)-: Similar structure but with different substitution pattern.
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl-: Another derivative with additional hydroxy group.
Uniqueness
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The (5R) configuration may confer distinct properties compared to its stereoisomers or other similar compounds.
Propiedades
Número CAS |
212058-35-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7?,8-/m1/s1 |
Clave InChI |
WZUYMVXZZRCRMY-BRFYHDHCSA-N |
SMILES isomérico |
CC1CC[C@H](CC1=O)C(C)(C)O |
SMILES canónico |
CC1CCC(CC1=O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

